molecular formula C9H18O4 B13926572 3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL CAS No. 101563-40-0

3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL

Cat. No.: B13926572
CAS No.: 101563-40-0
M. Wt: 190.24 g/mol
InChI Key: BVIPOYHEZUXXFZ-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL is an organic compound with the molecular formula C9H18O4 and a molecular weight of 190.23682 g/mol . This compound features a 1,3-dioxane ring, which is a six-membered ring containing two oxygen atoms, attached to a propanol chain via an ethoxy linkage. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL typically involves the reaction of 1,3-dioxane with an appropriate alkylating agent under controlled conditions. One common method includes the reaction of 1,3-dioxane with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a solvent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a stabilizer for biological samples.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL is unique due to its combination of the 1,3-dioxane ring and the propanol chain, which imparts specific chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .

Properties

CAS No.

101563-40-0

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

3-[2-(1,3-dioxan-2-yl)ethoxy]propan-1-ol

InChI

InChI=1S/C9H18O4/c10-4-1-5-11-8-3-9-12-6-2-7-13-9/h9-10H,1-8H2

InChI Key

BVIPOYHEZUXXFZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)CCOCCCO

Origin of Product

United States

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